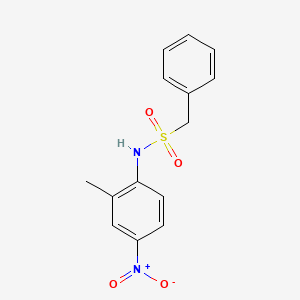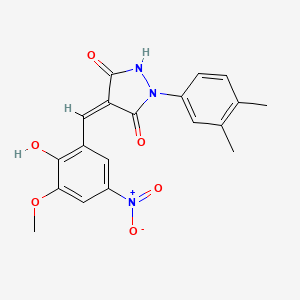![molecular formula C16H24ClNO B4943799 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4943799.png)
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a 4-chloro-2,6-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine typically involves the following steps:
Preparation of 4-chloro-2,6-dimethylphenol: This can be synthesized through the chlorination of 2,6-dimethylphenol.
Formation of 4-chloro-2,6-dimethylphenoxybutyl bromide: This intermediate is prepared by reacting 4-chloro-2,6-dimethylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Nucleophilic Substitution: The final step involves the reaction of 4-chloro-2,6-dimethylphenoxybutyl bromide with pyrrolidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product would be the corresponding reduced amine.
Substitution: Products would vary depending on the nucleophile used, such as amines or thiols.
Scientific Research Applications
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its potential biological activity.
Biological Studies: The compound can be used to study the effects of pyrrolidine derivatives on various biological systems.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring may enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine
- 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine
Uniqueness
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-chloro-2,6-dimethylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-13-11-15(17)12-14(2)16(13)19-10-6-5-9-18-7-3-4-8-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKXXGBUOKLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2CCCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-butylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B4943725.png)

![2-[(5-METHANESULFONAMIDO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N,N-DIPHENYLACETAMIDE](/img/structure/B4943739.png)
![2,2,2-Trichloro-1-(4-ethyl-6,7-dimethyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B4943745.png)

![2-Bromo-4-chloro-1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4943758.png)
![2-{5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4943764.png)
![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4943779.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4943791.png)
![2-{[3-(2-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B4943794.png)
![2,7-Dimethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-7-ium;4-methylbenzenesulfonate](/img/structure/B4943804.png)

![2,2-diphenyl-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B4943824.png)
![1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-3,5-dimethylbenzene](/img/structure/B4943828.png)
